molecular formula C16H28N2O11 B13730398 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra

2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra

Cat. No.: B13730398
M. Wt: 424.40 g/mol
InChI Key: ZNYQSCCJIAFAQX-LIQXALPGSA-N
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Description

2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine with acetic anhydride in the presence of a catalyst to form the acetylated product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the glucose units.

    Reduction: Reduction reactions can target the acetamido groups, converting them to amines.

    Substitution: Substitution reactions can replace the acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction can produce glucosamine derivatives.

Scientific Research Applications

2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, the compound can inhibit certain glycosidases, affecting glycoprotein metabolism and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and dual acetamido modifications, which confer distinct biochemical properties and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields.

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16-/m1/s1

InChI Key

ZNYQSCCJIAFAQX-LIQXALPGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O

Origin of Product

United States

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